butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: RU 24969 半琥珀酸盐的合成涉及 5-甲氧基-3-(1,2,5,6-四氢-4-吡啶基)-1H-吲哚与半琥珀酸的反应 . 反应通常需要二甲基亚砜 (DMSO) 或水等溶剂,产物通过高效液相色谱 (HPLC) 纯化,以达到 ≥98% 的纯度 .

工业生产方法: RU 24969 半琥珀酸盐的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保高产率和纯度。 该化合物在室温干燥条件下储存,以保持其稳定性 .

化学反应分析

反应类型: RU 24969 半琥珀酸盐主要由于吲哚环和吡啶基的存在而发生取代反应 . 它也可以参与氧化和还原反应,尽管这些反应不太常见。

常用试剂和条件:

取代反应: 通常涉及卤素或烷基化剂等试剂,在温和条件下进行。

氧化反应: 可能涉及高锰酸钾或过氧化氢等氧化剂。

还原反应: 通常使用氢化铝锂或硼氢化钠等还原剂。

主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,取代反应可能会产生各种取代吲哚衍生物 .

科学研究应用

Neuropharmacology

Butanedioic acid; 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has been investigated for its role as a 5-HT_1A receptor agonist . This receptor is crucial in the modulation of mood and anxiety-related behaviors. Research indicates that compounds in this class may enhance serotonergic neurotransmission, thereby offering potential therapeutic benefits for conditions such as depression and anxiety disorders .

Anticancer Activity

Studies have demonstrated that derivatives of this compound can exhibit anticancer properties . The indole structure is known for its ability to interact with various biological targets involved in cancer progression. For instance, certain analogs have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

Synthesis of Novel Compounds

The compound serves as a precursor for the synthesis of other bioactive molecules. Its structural components can be modified to create new derivatives with enhanced pharmacological profiles, thus expanding the library of potential therapeutic agents .

Case Study 1: Neuropharmacological Effects

In a study published by the Journal of Medicinal Chemistry, researchers explored the effects of various indole derivatives on 5-HT_1A receptors. The findings indicated that modifications to the butanedioic acid component significantly influenced receptor affinity and selectivity, suggesting pathways for developing more effective antidepressants .

Case Study 2: Anticancer Activity

Another significant study examined the anticancer effects of butanedioic acid; 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole on breast cancer cell lines. The results showed that this compound inhibited cell growth and induced apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development in cancer therapy .

Table 1: Comparative Analysis of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| Butanedioic acid; 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 5-HT_1A Agonist | |

| Analog A | Anticancer | |

| Analog B | Antidepressant |

Table 2: Synthesis Pathways

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| Butanedioic acid; 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Multi-step synthesis | 85 |

| Derivative C | Direct modification | 75 |

作用机制

RU 24969 半琥珀酸盐通过与血清素受体(特别是 5-羟色胺 1A、5-羟色胺 1B 和 5-羟色胺 2C 受体)结合并激活来发挥作用 . 这种激活导致血清素的释放,进而调节各种生理和行为反应 . 该化合物减少液体消耗和增加正向运动的能力已被充分证明 .

类似化合物:

- 5-甲氧基-3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚半琥珀酸盐

- 5-甲氧基-3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚

独特性: RU 24969 半琥珀酸盐以其对 5-羟色胺 1A 和 5-羟色胺 1B 受体的亲和力高,以及对 5-羟色胺 2C 受体的中等亲和力而闻名 . 这种广泛的受体谱使其成为血清素研究中的宝贵工具,并将其与其他类似化合物区分开来 .

相似化合物的比较

- 5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hemisuccinate

- 5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Uniqueness: RU 24969 hemisuccinate is unique due to its high affinity for both the 5-hydroxytryptamine 1A and 5-hydroxytryptamine 1B receptors, as well as its moderate affinity for the 5-hydroxytryptamine 2C receptor . This broad receptor profile makes it a valuable tool in serotonin research and distinguishes it from other similar compounds .

生物活性

Butanedioic acid; 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

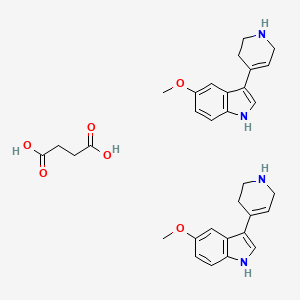

Chemical Structure and Properties

The compound is characterized by the presence of an indole structure fused with a tetrahydropyridine moiety and a methoxy group. The structural formula can be represented as follows:

1. Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. A study involving SH-SY5Y cells demonstrated that it effectively mitigated oxidative stress induced by hydrogen peroxide. The compound's antioxidant activity was comparable to established neuroprotective agents like melatonin and rasagiline .

2. MAO-B Inhibition

The compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. This inhibition contributes to increased levels of neurotransmitters such as dopamine, offering therapeutic potential for conditions like Parkinson's disease .

3. Antioxidant Activity

The antioxidant capabilities of butanedioic acid; 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole were assessed using various assays, including DPPH radical scavenging and lipid peroxidation assays. Results indicated a strong capacity to scavenge free radicals and protect cellular components from oxidative damage .

Case Study 1: Neuroprotection in Animal Models

In a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), the administration of this compound resulted in significant behavioral improvements and reduced neuronal loss in the substantia nigra. The protective effects were attributed to its antioxidant properties and ability to modulate neuroinflammatory responses .

Case Study 2: In Vitro Studies on Cell Lines

In vitro studies using human neuroblastoma cells showed that treatment with butanedioic acid; 5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole led to decreased levels of reactive oxygen species (ROS) and increased cell viability under stress conditions. These findings support its potential use as a therapeutic agent in neurodegenerative disorders .

The biological activity of the compound can be attributed to several mechanisms:

- Antioxidant Defense : The methoxy group enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.

- Enzyme Inhibition : By inhibiting MAO-B, the compound reduces the breakdown of neuroprotective neurotransmitters.

- Neuroinflammation Modulation : It may downregulate pro-inflammatory cytokines, contributing to its neuroprotective effects .

Comparative Analysis

| Activity Type | Mechanism | Comparison Agent |

|---|---|---|

| Neuroprotection | Antioxidant effects | Melatonin |

| MAO-B Inhibition | Enzyme inhibition | Selegiline |

| Antioxidant Activity | Free radical scavenging | Vitamin E |

属性

CAS 编号 |

66611-27-6 |

|---|---|

分子式 |

C18H22N2O5 |

分子量 |

346.4 g/mol |

IUPAC 名称 |

butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |

InChI |

InChI=1S/C14H16N2O.C4H6O4/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;5-3(6)1-2-4(7)8/h2-4,8-9,15-16H,5-7H2,1H3;1-2H2,(H,5,6)(H,7,8) |

InChI 键 |

AFNQSRYIQUAMNM-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O |

规范 SMILES |

COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O |

同义词 |

5-Methoxy-3-(1,2,5,6-tetrahydro-4-pyridinyl)-1H-indole hemisuccinate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。